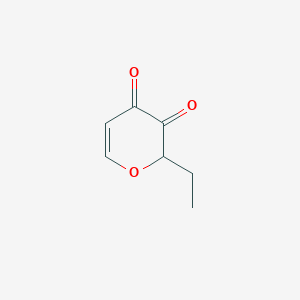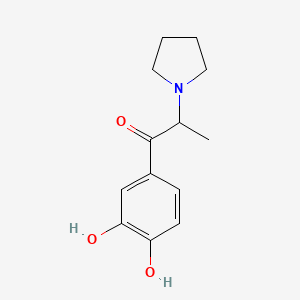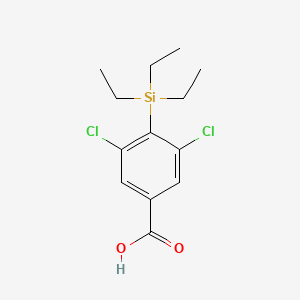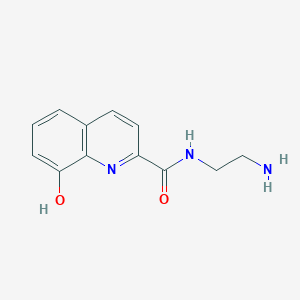
2H-Pyran-3,4-dione, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3,4-dione, 2-ethyl- is a heterocyclic compound that features a six-membered ring containing one oxygen atom and two carbonyl groups This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,4-dione, 2-ethyl- can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another method includes the use of organocatalysis with N-heterocyclic carbenes (NHCs), which has been shown to be effective in producing 3,4-dihydropyran-2-ones .
Industrial Production Methods
Industrial production of 2H-Pyran-3,4-dione, 2-ethyl- typically involves large-scale synthesis using efficient catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally friendly solvents, is often emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3,4-dione, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyran derivatives.
Substitution: Substitution reactions, particularly at the 2-ethyl position, can yield a variety of functionalized pyran derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include functionalized pyran derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrially relevant compounds .
Scientific Research Applications
2H-Pyran-3,4-dione, 2-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-3,4-dione, 2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-3,4-dione: Lacks the 2-ethyl group, resulting in different chemical properties and reactivity.
4H-Pyran-3,4-dione: Differently positioned hydrogen atom, leading to variations in stability and biological activity.
2H-Chromene: Contains a fused benzene ring, offering enhanced stability and a broader spectrum of biological activities
Uniqueness
2H-Pyran-3,4-dione, 2-ethyl- stands out due to its unique combination of the pyran ring and the 2-ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
651024-91-8 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-ethylpyran-3,4-dione |
InChI |
InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,6H,2H2,1H3 |
InChI Key |
BDTOBOMFWCKGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(=O)C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)


![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)


![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)

